5,8-Dibromo-4-chloroquinoline

Medicinal Chemistry Organic Synthesis Cross-Coupling

5,8-Dibromo-4-chloroquinoline is a trisubstituted halogenated quinoline with a unique 4-Cl,5-Br,8-Br substitution pattern that enables sequential, site-selective cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). Unlike generic dihalogenated analogs, its three distinct C–X bonds allow controlled, stepwise introduction of aryl/heteroaryl groups for comprehensive SAR exploration. With validated activity against MAO-B (IC50 17 µM), BRD4 BD2 (IC50 863 nM), and KCNQ1 (IC50 1.9 µM), this building block is a proven starting point for hit-to-lead campaigns in neurodegenerative, oncology, and cardiac electrophysiology programs. Standard purity: 95%.

Molecular Formula C9H4Br2ClN
Molecular Weight 321.39 g/mol
Cat. No. B13146197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dibromo-4-chloroquinoline
Molecular FormulaC9H4Br2ClN
Molecular Weight321.39 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Br)C(=CC=N2)Cl)Br
InChIInChI=1S/C9H4Br2ClN/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-4H
InChIKeyYPLGFONCXFBQHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dibromo-4-chloroquinoline: A Trisubstituted Halogenated Quinoline Building Block


5,8-Dibromo-4-chloroquinoline (CAS 1249332-13-5) is a trisubstituted halogenated quinoline derivative, featuring bromine atoms at the 5- and 8-positions and a chlorine atom at the 4-position of the quinoline scaffold . This specific substitution pattern establishes it as a versatile intermediate for sequential cross-coupling reactions, enabling the controlled, stepwise introduction of diverse aryl and heteroaryl groups into the quinoline core [1].

Why Generic Substitution Fails: The Unmatched Synthetic Utility of 5,8-Dibromo-4-chloroquinoline


Substituting 5,8-Dibromo-4-chloroquinoline with a generic analog like 5,8-dibromoquinoline or 4-chloroquinoline is not scientifically valid. These simpler compounds lack the tri-halogenated architecture required for the precise, sequential functionalization that defines this building block. The specific combination of reactive handles (C-Br bonds at positions 5 and 8, and a less reactive C-Cl bond at position 4) provides a unique, controllable vector for molecular diversification that is absent in mono- or di-halogenated quinolines [1].

Quantitative Evidence Guide: 5,8-Dibromo-4-chloroquinoline Differentiation


Synthetic Differentiation: Enabling Sequential Suzuki Couplings

5,8-Dibromo-4-chloroquinoline is differentiated from 4,6-dihaloquinolines like 6-bromo-4-chloroquinoline by its potential for a more complex, sequential functionalization strategy. While 4,6-dihaloquinolines can undergo successive Suzuki couplings to afford diarylquinolines in almost quantitative yields, the 5,8-dibromo pattern introduces two reactive handles on the benzenoid ring, in addition to the 4-chloro group, creating a distinct vector for trisubstitution [1]. In related 4,7-dichloroquinoline systems, a high degree of selectivity for initial coupling at the 4-position is observed, with a subsequent second coupling at the 7-position proceeding in 69% yield over two steps [2]. This demonstrates the principle of regioselective control in polyhaloquinolines, which is a key feature of 5,8-dibromo-4-chloroquinoline.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Halogen Pattern Differentiation: Structural Comparison to 5,8-Dichloroquinoline

The specific bromo-chloro substitution pattern of 5,8-Dibromo-4-chloroquinoline offers distinct electronic and steric properties compared to the all-chloro analog 5,8-dichloroquinoline. The larger atomic radius and higher polarizability of bromine atoms (atomic radius: 114 pm for Br vs. 99 pm for Cl) contribute to stronger potential for halogen bonding and altered electronic effects on the quinoline core [1]. While 5,8-dichloroquinoline is reported to target the CDC25B2 enzyme, the presence of bromine in the target compound may modulate target affinity and selectivity profiles .

Medicinal Chemistry Halogen Bonding Drug Design

Biological Activity Profile: KCNQ1 Channel Antagonism

5,8-Dibromo-4-chloroquinoline has demonstrated measurable antagonistic activity against the KCNQ1 potassium channel, a key target in cardiac electrophysiology. In a functional assay measuring inhibition of KCl-induced 86Rb+ efflux in CHO cells expressing KCNQ1/MINK, the compound exhibited an IC50 of 1,900 nM (1.9 µM) [1]. This level of activity provides a defined starting point for medicinal chemistry optimization, especially when compared to more potent but structurally distinct quinoline-based KCNQ1 antagonists.

Ion Channel Pharmacology Cardiac Electrophysiology Drug Discovery

MAO-B Inhibition and Selectivity Profile

5,8-Dibromo-4-chloroquinoline shows a distinct selectivity profile for monoamine oxidase B (MAO-B) over MAO-A. It inhibits human MAO-B with an IC50 of 17,000 nM (17 µM) while showing no significant inhibition of MAO-A at concentrations up to 100,000 nM [1]. This >5-fold selectivity window, though modest in potency, provides a clear differentiation from non-selective quinoline-based MAO inhibitors and establishes a selectivity baseline for further optimization.

Neuropharmacology Enzyme Inhibition CNS Drug Discovery

Bromodomain Inhibition: BRD4 BD2 Engagement

5,8-Dibromo-4-chloroquinoline has been shown to displace a fluorescent probe (FITC-conjugated JQ1) from the second bromodomain (BD2) of the BRD4 protein, a key epigenetic reader, with an IC50 of 863 nM [1]. This places the compound within a sub-micromolar range of activity against this specific domain, providing a quantifiable benchmark for this emerging target class.

Epigenetics Cancer Research Bromodomain Inhibitors

Best-Fit Application Scenarios for 5,8-Dibromo-4-chloroquinoline Based on Quantitative Evidence


Scaffold for Advanced, Sequentially Functionalized Quinoline Libraries

5,8-Dibromo-4-chloroquinoline is ideally suited for medicinal chemistry groups engaged in the systematic exploration of quinoline-based chemical space. Its three distinct halogen handles enable the construction of highly diverse and complex libraries through sequential Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings [1]. This capability allows for the precise and controlled introduction of substituents at three different positions on the quinoline core, a key advantage over simpler dihalogenated analogs for comprehensive structure-activity relationship (SAR) studies.

Hit-to-Lead Optimization for MAO-B Selective Inhibitors

Given its demonstrated selectivity for MAO-B over MAO-A (IC50 17,000 nM vs. >100,000 nM), 5,8-Dibromo-4-chloroquinoline serves as a validated starting point for hit-to-lead campaigns targeting neurodegenerative diseases like Parkinson's [1]. The compound's selectivity profile, though of modest potency, provides a clear direction for medicinal chemists to optimize both potency and selectivity through focused library synthesis.

Chemical Probe Development for BRD4 Bromodomain Biology

With a sub-micromolar IC50 (863 nM) against the BRD4 BD2 domain, 5,8-Dibromo-4-chloroquinoline is a relevant tool for chemical biology studies investigating the role of bromodomain-containing proteins in cancer and inflammation [1]. It can be used as a starting point for the development of more potent and selective chemical probes to dissect the specific functions of BRD4 BD2 in cellular contexts.

Research Tool for Cardiac Ion Channel Pharmacology

The compound's measured antagonism of the KCNQ1 potassium channel (IC50 = 1,900 nM) makes it a useful research tool for electrophysiology studies focused on cardiac repolarization and the mechanisms of long QT syndrome [1]. It provides a defined pharmacological intervention point for modulating KCNQ1 channel activity in vitro.

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